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Human Pharmacokinetics of LY3000328

The table below summarizes the key single-dose pharmacokinetic parameters of LY3000328 observed in a

Phase 1 clinical study involving healthy human subjects [1] [2].

Parameter Findings in Healthy Human Subjects

Study Type Phase 1, single-dose, placebo-controlled, dose-escalation

Doses Tested 1, 3, 10, 30, 100, and 300 mg

Linearity Linear pharmacokinetics observed up to 300 mg

Tolerability All doses were well tolerated

Cross-Species Insights and Experimental Data

While a full quantitative PK table for animal species is not available in the current search, the following

information provides context for cross-species comparison and drug development.
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Human PK Parameters from Modeling: The human clinical trial was informed by preclinical data.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and allometric scaling from a mouse model of
AAA predicted a human EC₅₀ (plasma concentration for 50% efficacy) of approximately 60 ng/mL

and an ED₅₀ (dose for 50% efficacy) of 20 mg [1].
Critical Species Difference in Binding: A key finding during discovery was that LY3000328 is

inactive against rat Cathepsin S due to a single amino acid mutation (G137C) in the enzyme's S2
pocket. This mutation reduces the pocket size, preventing the binding of inhibitors like LY3000328

that have larger P2 groups [3]. This highlights a crucial species-specific selectivity issue.

Detailed Experimental Protocols

For researchers aiming to replicate or understand the data, here are the methodologies from the key studies.

1. Human Clinical PK/PD Study Protocol [1]

Study Design: A single-center, blinded, randomized, placebo-controlled, single-dose escalation study

(ClinicalTrials.gov ID: NCT01515358).
Subjects: 21 healthy male volunteers divided into two cohorts.

Dosing: Subjects received escalating doses with food to prevent degradation in the stomach. Each
dosing occasion was separated by a washout period of at least 14 days.

PK Sample Collection: Blood plasma samples were collected at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24,
and 48 hours after each dose.

Bioanalytical Method: Plasma concentrations of LY3000328 were determined using a validated
liquid chromatography tandem mass spectrometry (LC/MS/MS) method, with a lower limit of

quantification of 1 ng/mL [1].

2. In Vitro Cathepsin S Inhibition Assay [4] This protocol, used to evaluate potential inhibitors, provides

context for the type of experiments used in LY3000328's development.

Enzyme Source: Recombinant human Cathepsin S enzyme.

Assay Kit: Fluorometric Cathepsin S inhibitor assay kit.
Procedure: The test compound is incubated with the enzyme in a buffer. After a 15-minute pre-

incubation, a fluorescent substrate (Z-VVR-AFC) is added.
Measurement: The increase in fluorescence (Ex/Em = 400/505 nm) is measured kinetically every

minute for 60 minutes. The rate of fluorescence increase (slope) is used to calculate the percentage
of enzyme activity inhibition.

Visualizing the Clinical Study Workflow
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The diagram below outlines the design of the Phase 1 clinical trial that generated the human PK data [1].

Study Start

Two Cohorts Formed
(9 subjects each)

Randomization
Per Period

Alternating Dosing Periods
(6 active drug : 3 placebo)

PK/PD Sampling
(0, 0.5, 1, 2, 4, 8, 12, 24, 48h)

Washout Period
(≥ 7 days)

Safety Review

Dose Escalation
if acceptable

Study End

Study completion
after all periods
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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